2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine
Overview
Description
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine, also known as Octaethylporphine, is a porphyrin derivative . It can be used in synthetic fiber oil agents such as polypropylene and polyester filament, where it exhibits anti-static, emulsifying, softening, and rust-proofing properties . It may play an important role in structures capable of photon upconversion .
Synthesis Analysis
The synthesis of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine involves metalation with different metals. For instance, it metalates with copper (II) to form 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper (II) . It also metalates with cobalt (II) to form 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt (II) .Molecular Structure Analysis
The molecular structure of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine is available as a 2D Mol file . The empirical formula is C36H46N4 .Chemical Reactions Analysis
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine can undergo various chemical reactions. For example, it metalates with copper (II) to form 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper (II), which was used to prepare a mixed adlayer with cobalt phthalocyanine, by immersing an Au (111) substrate . It also metalates with cobalt (II) to form 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt (II) .Physical And Chemical Properties Analysis
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine has a molecular weight of 534.78 . It has a density of 1.063, a melting point of 322 °C, and a boiling point of 602.53°C (rough estimate) . The refractive index is estimated to be 1.7000 .Scientific Research Applications
Surface Restructuring in Molecular Networks
Kim, Kim, and Park (2020) investigated the surface restructuring of domain structures containing 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine (H2OEP) driven by self-assembled octanoic acid on Au(111) surfaces. Their study utilized scanning tunneling microscopy to observe molecular adsorption/desorption and rearrangement of supramolecular architectures in real-time. This research provides insights into the dynamic surface behavior of H2OEP in molecular networks (Yongman Kim, Young-Jik Kim, & Jeong Y. Park, 2020).
Fluorescent Assay Platform for Nucleic Acid Detection
Zhai, Li, and Sun (2011) demonstrated the preparation of iron(III) chloride nanoparticles of 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine and their application as a fluorescent assay platform for nucleic acid detection. Their findings highlight the material's sensitivity and selectivity in detecting single-base mismatches, indicating its potential in genetic analysis (Junfeng Zhai, Hailong Li, & Xuping Sun, 2011).
Electrical Properties in Organic Devices
A study by Tan, Yeap, Chow, Schreiner, and Cheong (2014) explored the electrical properties of thin films of 2,3,7,8,12,13,17,18-octaethyl-21,23H-porphine and its copper variant, highlighting how different concentrations affect the molecular packing, arrangement order, and thickness, thereby impacting the electrical properties of the devices. This research is significant for the development of organic electronic devices (P. Tan, G. Yeap, W. Chow, R. Schreiner, & K. Cheong, 2014).
Phase Segregation in Thin Films
Eigner, Konold, and Massari (2009) investigated thephase segregation of 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine ruthenium(II)carbonyl (RuOEP) in thin films, using infrared and UV-visible spectroscopies, along with transmission electron microscopy. This study contributes to the understanding of how P3HT and RuOEP molecules in films become more heterogeneous over time, providing valuable insights for material science and film technology applications (A. Eigner, P. Konold, & A. Massari, 2009).
Radiochemical Studies for Tumor Imaging
Sanad, Gizawy, Motaleb, Ibrahim, and Saad (2021) conducted a study on radiolabeling 2,3,7,8,12,13,17,18-Octaethyl-21 H ,23 H -porphine (OEP) with technetium-99m using different reducing agents. They found high radiochemical yield and in vitro stability, suggesting potential applications in tumor imaging (M. Sanad, M. A. Gizawy, M. A. Motaleb, I. T. Ibrahim, & E. A. Saad, 2021).
Thermal Stability of Metalloporphyrins
Hai's (2001) research on the thermal stability and decomposition kinetics of metalloporphyrins, including variants of 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine, provides important data on the thermal behavior of these compounds, which is crucial for their applications in various fields, such as catalysis and material science (X. Hai, 2001).
Gas Sensing Properties
Cayci, Stanciu, Capan, Erdogan, Güner, Hristu, and Stanciu (2011) explored the gas sensing properties of Langmuir Blodgett thin films of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine. Their findings, particularly the relation between surface area and gas sensing response, are valuable for the development of sensitive gas sensors (D. Cayci, S. Stanciu, I. Capan, M. Erdogan, B. Güner, R. Hristu, & G. Stanciu, 2011).
properties
IUPAC Name |
2,3,7,8,12,13,17,18-octaethyl-21,22-dihydroporphyrin | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H46N4/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30/h17-20,37-38H,9-16H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIIGRBIXXECHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H46N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062589 | |
Record name | Octaethylporphyrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine | |
CAS RN |
2683-82-1 | |
Record name | 2,3,7,8,12,13,17,18-Octaetioporphyrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002683821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21H,23H-Porphine, 2,3,7,8,12,13,17,18-octaethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octaethylporphyrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.403 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,7,8,12,13,17,18-Octaetioporphyrin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD85YF7CEP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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